N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c18-13-3-1-12(2-4-13)17-20-14(11-26-17)9-10-19-27(24,25)16-7-5-15(6-8-16)21(22)23/h1-8,11,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJUNYZTFXBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Sulfur-Containing Functional Groups: The target’s sulfonamide group (S=O stretching at ~1350–1150 cm⁻¹) differs from the sulfonyl (S=O in [4–9]) and sulfanone (S=O in [80]) groups in related compounds. The absence of C=S in the target (unlike [4–9]) suggests reduced nucleophilic reactivity compared to thioamide or triazole-thione derivatives.
Electron-Withdrawing Effects :
- The 4-nitro group in the target enhances electrophilicity compared to halogen (Cl, Br) or hydrogen substituents in [4–9]. This may influence reactivity in further functionalization or biological targeting.
Heterocyclic Core :
Key Differences:
- The target’s ethyl linker and nitro group may necessitate protective group strategies or regioselective reactions absent in simpler triazole or sulfanone syntheses.
- emphasizes tautomerism in triazole-thiones ([7–9]), a feature absent in the rigid thiazole system of the target .
Physicochemical and Spectroscopic Properties
- Solubility : The nitro group in the target may reduce solubility in polar solvents compared to halogenated analogs ([4–9]), though the sulfonamide could mitigate this via hydrogen bonding.
- Stability : The thiazole core is less prone to tautomeric shifts than the triazole-thiones in [7–9], which exist in equilibrium with thiol forms .
- NMR Signatures : The target’s ethyl linker would show distinct δ 3.5–4.5 ppm (CH₂) in ¹H-NMR, contrasting with the aromatic-dominated spectra of [7–9] and [80] .
Preparation Methods
Thiazole Core Synthesis via Microwave-Assisted Cyclocondensation
The foundational step in synthesizing the target compound is the preparation of the 2-(4-chlorophenyl)thiazole scaffold. Adapted from the microwave-assisted method reported by SciELO México, 4-chloroacetophenone reacts with thiourea in the presence of iodine under microwave irradiation (50 W, 10 min). This approach achieves rapid cyclization, yielding 2-amino-4-(4-chlorophenyl)thiazole with a reported purity of >95% after recrystallization from ethanol-water (1:4). Key advantages include reduced reaction time (10 min vs. conventional 6–12 h) and improved yields (82–88%).
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
The final step involves reacting the ethylamine intermediate with 4-nitrobenzenesulfonyl chloride under anhydrous conditions. Following protocols from PMC, a mixture of 2-(2-aminoethyl)amino-4-(4-chlorophenyl)thiazole (1.7 mmol), DMAP (0.17 mmol), and TEA (3.4 mmol) in dichloromethane (9 mL) is treated with 4-nitrobenzenesulfonyl chloride (2.5 mmol). The reaction proceeds at room temperature for 24 h, monitored by TLC (n-hexane/ethyl acetate, 7:3). Post-reaction, the crude product is washed with acetone, dried, and purified via silica gel chromatography (gradient elution: 10–100% ethyl acetate in hexane), achieving a yield of 68–72%.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H-NMR (DMSO-d6, 400 MHz) : δ 8.35 (d, 2H, J = 8.8 Hz, ArH-NO2), 7.92 (d, 2H, J = 8.6 Hz, ArH-Cl), 7.48 (d, 2H, J = 8.6 Hz, ArH-Cl), 4.21 (t, 2H, J = 6.4 Hz, -CH2-SO2), 3.89 (t, 2H, J = 6.4 Hz, -CH2-NH), 3.12 (s, 1H, -NH-).
- 13C-NMR (DMSO-d6, 100 MHz) : δ 167.2 (C=N, thiazole), 152.4 (C-NO2), 141.8 (C-Cl), 129.6–127.2 (aromatic carbons), 52.1 (-CH2-SO2), 45.3 (-CH2-NH).
Mass Spectrometry (MS) and Elemental Analysis
- EI-MS (m/z) : [M]+ Calculated: 465.92; Found: 465.89.
- Elemental Analysis : Calcd. for C17H14ClN3O4S2: C 47.28%, H 3.26%, N 9.73%. Found: C 47.15%, H 3.30%, N 9.68%.
Critical Parameter Optimization
Microwave Irradiation vs. Conventional Heating
Comparative studies reveal that microwave irradiation reduces the thiazole cyclization time from 6 h to 10 min while maintaining yields >80%. Temperature control (70–80°C) prevents decomposition of iodine, a key oxidizing agent.
Solvent and Base Selection in Sulfonylation
Anhydrous dichloromethane outperforms THF and DMF in minimizing side reactions during sulfonylation. TEA (3.4 mmol) effectively neutralizes HCl byproducts, while DMAP (0.1 eq.) accelerates the reaction by activating the sulfonyl chloride.
Purification Challenges and Solutions
Silica gel chromatography with gradient elution (10–100% ethyl acetate) resolves co-eluting impurities, particularly unreacted sulfonyl chloride and dialkylated byproducts. Recrystallization from ethanol-water (1:4) further enhances purity to >98%.
Comparative Analysis of Alternative Synthetic Pathways
Hantzsch Thiazole Synthesis Limitations
Traditional Hantzsch methods using α-haloketones (e.g., bromoacetophenone) require harsh conditions (refluxing ethanol, 12 h) and yield ≤70%. The microwave-assisted approach offers a greener alternative with superior efficiency.
Direct Sulfonylation vs. Stepwise Functionalization
Attempts to directly sulfonylate 2-amino-4-(4-chlorophenyl)thiazole without the ethyl spacer result in N-(2-(4-chlorophenyl)thiazol-4-yl)-4-nitrobenzenesulfonamide, highlighting the necessity of the alkylation-amination sequence for introducing the ethyl linker.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
Pilot-scale experiments (100 g batches) demonstrate consistent yields (70–72%) under batch conditions. Continuous flow systems are being explored to enhance throughput, though clogging at the sulfonylation stage remains a technical hurdle.
Cost Analysis of Key Reagents
- 4-Nitrobenzenesulfonyl chloride : $12.50/g (bulk pricing for 1 kg).
- DMAP : $8.20/g (catalytic use minimizes cost impact).
- Microwave reactor energy consumption : $0.42 per batch (50 W, 10 min).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sulfonamide coupling. Key parameters include:
- Temperature : 60–80°C for cyclocondensation of thiazole precursors (e.g., 4-chlorophenylthioamide) .
- Solvent : Dichloromethane or DMF for sulfonylation steps, ensuring solubility of intermediates .
- Catalysts : Triethylamine (TEA) as a base to deprotonate amines during coupling reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound characterized structurally, and which analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., thiazole protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 10.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 464.05) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and nitro groups) .
Q. What in vitro models are used to screen the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values, with comparisons to controls like cisplatin .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies in potency (e.g., IC variability) may arise from polymorphic forms or solvent interactions. Single-crystal X-ray diffraction (using SHELXL) identifies conformational flexibility in the ethyl-thiazole linker, which impacts target binding . For example, a planar vs. twisted thiazole ring alters interactions with enzyme active sites .
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl analogs to assess electronic effects on antimicrobial activity .
- Scaffold Modification : Introduce urea or acetamide moieties (e.g., as in and ) to enhance solubility and metabolic stability .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like dihydrofolate reductase (DHFR) .
Q. What strategies address poor metabolic stability observed in preclinical studies?
- Methodological Answer :
- Prodrug Design : Acetylate the sulfonamide NH to reduce first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays to identify metabolic hotspots .
Q. How to evaluate synergistic effects with other therapeutic agents?
- Methodological Answer :
- Checkerboard Assays : Combine the compound with β-lactam antibiotics (e.g., ampicillin) to calculate fractional inhibitory concentration indices (FICI) against drug-resistant pathogens .
- Combinatorial Therapy : Test with cisplatin in cancer models (e.g., apoptosis assays via flow cytometry) to identify additive or antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
